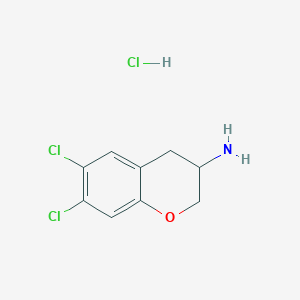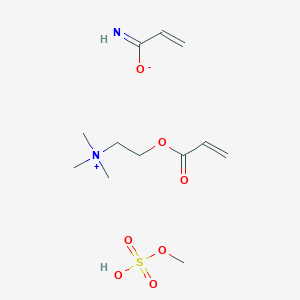
Methyl hydrogen sulfate;prop-2-enimidate;trimethyl(2-prop-2-enoyloxyethyl)azanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl hydrogen sulfate;prop-2-enimidate;trimethyl(2-prop-2-enoyloxyethyl)azanium is a complex organic compound with the molecular formula C12H24N2O7S. This compound is known for its unique structure and diverse applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl hydrogen sulfate;prop-2-enimidate;trimethyl(2-prop-2-enoyloxyethyl)azanium involves multiple steps. One common method includes the reaction of methyl sulfate with prop-2-enamide and trimethyl(2-prop-2-enoyloxyethyl)azanium under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves the careful monitoring of reaction parameters to maintain consistency and yield. The use of advanced purification techniques ensures that the final product meets the required standards for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl hydrogen sulfate;prop-2-enimidate;trimethyl(2-prop-2-enoyloxyethyl)azanium undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Methyl hydrogen sulfate;prop-2-enimidate;trimethyl(2-prop-2-enoyloxyethyl)azanium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of methyl hydrogen sulfate;prop-2-enimidate;trimethyl(2-prop-2-enoyloxyethyl)azanium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to methyl hydrogen sulfate;prop-2-enimidate;trimethyl(2-prop-2-enoyloxyethyl)azanium include:
- Methyl thiopseudourea sulfate
- Trimethyl(2-hydroxyethyl)ammonium methyl sulfate
- Acrylamide, (acryloyloxyethyl)trimethylammonium methyl sulfate polymer .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in specific applications where other compounds may not be as effective .
Eigenschaften
CAS-Nummer |
52285-95-7 |
|---|---|
Molekularformel |
C12H24N2O7S |
Molekulargewicht |
340.40 g/mol |
IUPAC-Name |
methyl hydrogen sulfate;prop-2-enimidate;trimethyl(2-prop-2-enoyloxyethyl)azanium |
InChI |
InChI=1S/C8H16NO2.C3H5NO.CH4O4S/c1-5-8(10)11-7-6-9(2,3)4;1-2-3(4)5;1-5-6(2,3)4/h5H,1,6-7H2,2-4H3;2H,1H2,(H2,4,5);1H3,(H,2,3,4)/q+1;;/p-1 |
InChI-Schlüssel |
VRCAXAWUWQFHNV-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CCOC(=O)C=C.COS(=O)(=O)O.C=CC(=N)[O-] |
Verwandte CAS-Nummern |
52285-95-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1S)-1-Cyclohexylethyl]-2-methylprop-2-enamide](/img/structure/B14646168.png)
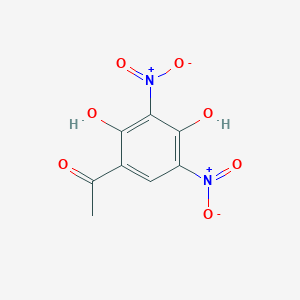
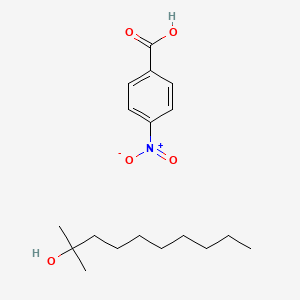

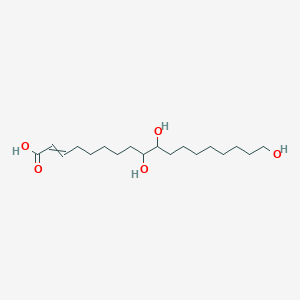
![N,N'-[Hexane-1,6-diylbis(oxymethylene)]di(prop-2-enamide)](/img/structure/B14646180.png)
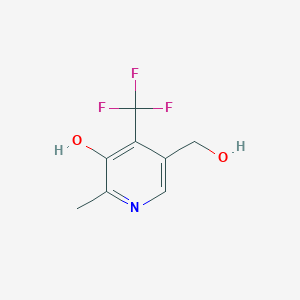
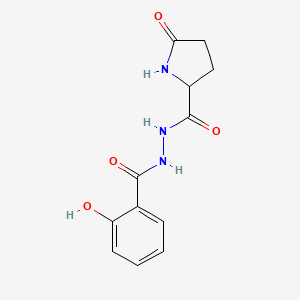
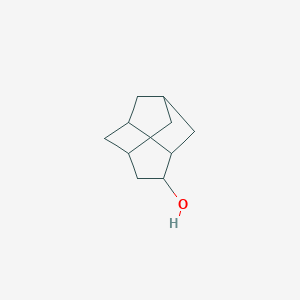
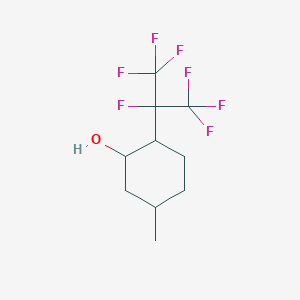
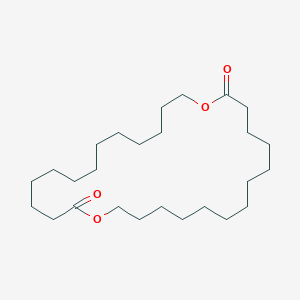
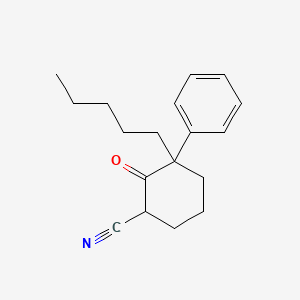
![2-Amino-3-{[(naphthalen-1-yl)methyl]amino}but-2-enedinitrile](/img/structure/B14646231.png)
